molecular formula C8H11NO3 B13542614 4-(1-Amino-2-hydroxyethyl)benzene-1,3-diol

4-(1-Amino-2-hydroxyethyl)benzene-1,3-diol

Cat. No.: B13542614
M. Wt: 169.18 g/mol
InChI Key: CKYMQDFMEJIGMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Amino-2-hydroxyethyl)benzene-1,3-diol is an organic compound that belongs to the class of catecholamines. It is characterized by the presence of an aminoethyl side-chain that is hydroxy-substituted at the C-1 position. This compound is known for its significant role in various biological processes and is often studied for its chemical properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the Dakin oxidation, where an ortho- or para-hydroxylated phenyl aldehyde or ketone reacts with hydrogen peroxide in a basic medium to form the desired benzenediol .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction temperatures to ensure high yield and purity. Detailed industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2-hydroxyethyl)benzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in a basic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.

Major Products

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-(1-Amino-2-hydroxyethyl)benzene-1,3-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-hydroxyethyl)benzene-1,3-diol involves its interaction with specific molecular targets and pathways. As a catecholamine, it acts as a molecular messenger, influencing various physiological processes. The compound can bind to receptors and enzymes, modulating their activity and leading to downstream effects .

Comparison with Similar Compounds

Similar Compounds

    Catechol: 1,2-dihydroxybenzene.

    Resorcinol: 1,3-dihydroxybenzene.

    Hydroquinone: 1,4-dihydroxybenzene.

Uniqueness

4-(1-Amino-2-hydroxyethyl)benzene-1,3-diol is unique due to its aminoethyl side-chain, which imparts distinct chemical and biological properties. This differentiates it from other dihydroxybenzenes, making it valuable in specific research and industrial applications .

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

4-(1-amino-2-hydroxyethyl)benzene-1,3-diol

InChI

InChI=1S/C8H11NO3/c9-7(4-10)6-2-1-5(11)3-8(6)12/h1-3,7,10-12H,4,9H2

InChI Key

CKYMQDFMEJIGMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)O)C(CO)N

Origin of Product

United States

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